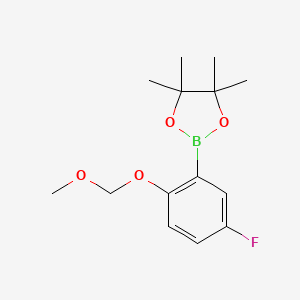

(5-Fluoro-2-(methoxymethoxy)phenyl)boronicacid pinacol ester

Description

(5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester is a boronic ester derivative featuring a pinacol (2,3-dimethyl-2,3-butanediol) group and a substituted phenyl ring. The compound’s structure includes a fluorine atom at the 5-position and a methoxymethoxy group at the 2-position of the aromatic ring. Boronic esters like this are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and ease of handling compared to free boronic acids . They also serve as intermediates in pharmaceutical synthesis, enabling the introduction of boron-containing moieties into drug candidates .

Key properties of this compound include:

- Molecular weight: Dependent on substituents, but typically ~280–330 g/mol for analogous pinacol esters .

- Stability: Pinacol esters exhibit slower hydrolysis than free boronic acids due to the stabilizing diol group .

- Reactivity: The methoxymethoxy group may influence electronic effects on the aromatic ring, modulating cross-coupling efficiency .

Properties

IUPAC Name |

2-[5-fluoro-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)11-8-10(16)6-7-12(11)18-9-17-5/h6-8H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAUBXMLYFPMTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen-Metal Exchange and Boronation

This method involves sequential halogen-metal exchange and electrophilic boron reagent quenching. A representative protocol from outlines:

Steps :

-

Lithiation : A solution of 1-bromo-2-(methoxymethoxy)benzene in THF is treated with tert-butyllithium (-78°C, argon atmosphere), generating a lithiated intermediate.

-

Borylation : Trimethyl borate is added, forming a boronate intermediate.

-

Hydrolysis : Quenching with aqueous NHCl followed by acidic workup yields the boronic acid.

-

Esterification : Reaction with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions produces the pinacol ester.

Key Data :

| Parameter | Value |

|---|---|

| Yield (boronic acid) | 71% |

| Temperature | -78°C (lithiation) → RT (workup) |

| Solvent | THF/pentane |

Advantages :

Limitations :

-

Requires cryogenic conditions and inert atmosphere.

-

Multiple purification steps (extraction, drying, distillation).

Transition Metal-Catalyzed Miyaura Borylation

Palladium-Catalyzed Cross-Coupling

Adapted from, this method employs bis(pinacolato)diboron (BPin) and a palladium catalyst to borylate aryl halides:

Steps :

-

Substrate Preparation : 5-Fluoro-2-(methoxymethoxy)iodobenzene or bromide is synthesized.

-

Borylation : Reaction with BPin, PdCl(dppf) catalyst, and KOAc in 1,4-dioxane (100°C, 45 min).

-

Workup : Solvent evaporation, filtration through Celite, and crystallization yield the pinacol ester.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 81.4% (analogous pyridine case) |

| Catalyst Loading | 10 mol% PdCl(dppf) |

| Reaction Time | 45 minutes |

Optimization :

-

Additives : Ethylene glycol enhances borylation efficiency for electron-deficient arenes.

-

Solvent : Polar aprotic solvents (dioxane) improve catalyst stability.

Advantages :

Limitations :

Comparative Analysis of Methods

Critical Considerations in Synthesis

Protecting Group Strategy

The methoxymethoxy group necessitates careful handling:

Purification Techniques

-

Chromatography : Silica gel chromatography with hexane/EtOAc eluents.

-

Crystallization : Hexane trituration removes pinacol byproducts.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid ester can be oxidized to form the corresponding phenol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid ester.

Boronic Acids: Formed through hydrolysis of the ester group.

Scientific Research Applications

Chemistry

In chemistry, (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester is widely used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable in the construction of biaryl structures, which are common in pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used in the development of boron-containing drugs. Boron compounds have shown potential in cancer therapy, particularly in boron neutron capture therapy (BNCT).

Medicine

In medicine, (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester is explored for its potential use in drug delivery systems. Its unique chemical properties allow for the design of prodrugs that can release active pharmaceutical ingredients in a controlled manner.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with various substrates makes it useful in the development of high-performance materials.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s effects are mediated through pathways involving these interactions, leading to its diverse applications in research and industry.

Comparison with Similar Compounds

Comparison with Similar Boronic Esters

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences

*Estimated based on analogous compounds in and .

Key Observations:

Oxidation Stability and Hydrolysis Rates

Table 2: Oxidation and Hydrolysis Data for Boronic Esters

| Compound | Diol Group | Time for 50% Oxidation (min) | Relative Affinity (ARS Assay) | clogP* |

|---|---|---|---|---|

| 9a | Pinacol | 10 | 12.1 | 3.2 |

| 9b | Neopentyl glycol | 27 | 0.30 | 2.8 |

| 9c/9d | 2,3-Butanediol | 5 | 0.57 | 1.9 |

| Free acid 10 | N/A | 22 | N/A | 1.5 |

*clogP values correlate with lipophilicity; higher values indicate greater membrane permeability.

- Oxidation Resistance : The target compound’s pinacol group provides moderate oxidation resistance compared to 2,3-butanediol esters, which oxidize rapidly (5 minutes). This balance is advantageous in biological systems where controlled release of the boronic acid is desired .

- Hydrolysis : Pinacol esters require harsh conditions (e.g., NaIO₄) for hydrolysis, unlike neopentyl glycol esters, which hydrolyze more readily .

Biological Activity

(5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been extensively studied for their roles in various therapeutic applications, including cancer treatment and as enzyme inhibitors. This article reviews the biological activity of this specific compound, highlighting its mechanisms, efficacy against different cell lines, and potential applications.

Boronic acids typically exert their biological effects through interactions with biomolecules such as enzymes and receptors. The unique structure of (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester allows it to participate in various biochemical pathways. Notably, boronic acids can inhibit serine proteases, which are crucial in many physiological processes. For instance, they have been shown to inhibit proteases like chymotrypsin and thrombin, which are relevant in blood coagulation and cancer progression .

Biological Activity

Recent studies have demonstrated that (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester exhibits notable biological activities:

- Anticancer Activity : Research indicates that this compound has potent growth inhibitory effects against various cancer cell lines, including L1210 mouse leukemia cells. The IC50 values suggest significant efficacy in inhibiting cell proliferation, comparable to other known anticancer agents .

- Antimicrobial Properties : Preliminary data suggest that derivatives of this compound may possess antimicrobial activities, potentially making them suitable candidates for treating infections caused by resistant bacterial strains.

Case Studies

- Inhibition of L1210 Cell Proliferation : A study evaluated the growth inhibition of L1210 mouse leukemia cells by several boronic acid derivatives, including (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester. The results showed that the compound exhibited IC50 values in the nanomolar range, indicating strong antiproliferative effects .

- Mechanistic Insights : Further investigations into the mechanism revealed that the anticancer activity is mediated through the intracellular release of active metabolites that interfere with nucleotide synthesis pathways. This was confirmed through NMR studies that tracked the conversion of prodrugs to active forms within cells .

Comparative Analysis

The biological activity of (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester can be compared with other similar compounds:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester | <0.01 | Anticancer |

| Bortezomib | 0.025 | Anticancer |

| 5-Isobutoxypicolinic acid | 0.5 | Antimicrobial |

This table illustrates that (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester has comparable or superior potency against certain cancer cell lines relative to established drugs like Bortezomib.

Q & A

Q. What are the primary synthetic routes for (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid pinacol ester?

- Methodological Answer : The synthesis typically involves:

- Iridium-catalyzed aromatic borylation : Direct functionalization of aryl halides or pseudohalides using Ir catalysts (e.g., [Ir(COD)(OMe)]₂) under inert conditions, yielding boronic esters in one step .

- Photoinduced decarboxylative borylation : Activation of carboxylic acid precursors (converted to N-hydroxyphthalimide esters) under visible light with bis(catecholato)diboron (B₂Cat₂) in amide solvents (e.g., DMF), generating boryl radicals for ester formation .

- Protection-deprotection strategies : Sequential protection of boronic acid groups with pinacol and methoxymethoxy groups via palladium-catalyzed coupling or acid-catalyzed esterification .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The boronic ester participates in Pd-catalyzed coupling with aryl/heteroaryl halides. Key parameters:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%) .

- Base : Na₂CO₃ or CsF (2–3 equiv) in biphasic solvent systems (THF/H₂O or DME/H₂O) .

- Temperature : 80–100°C for 12–24 hours under argon .

- Workup : Purification via silica gel chromatography or recrystallization to isolate biaryl products.

Q. What analytical techniques are critical for characterizing this boronic ester?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxymethoxy and pinacol ester groups (δ 1.0–1.3 ppm for pinacol methyls; δ 3.3–3.5 ppm for methoxymethoxy) .

- UV-Vis Spectroscopy : Monitors oxidative stability (e.g., H₂O₂ reactivity at 405 nm; pH-dependent degradation kinetics) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₁₈BF₃O₄ expected m/z ~330.12) .

Advanced Research Questions

Q. What challenges arise in hydrogenation reactions involving boronic esters with heteroatoms?

- Methodological Answer : Hydrogenation of boronic esters containing N/S heteroatoms (e.g., pyrrole/thiophene derivatives) often fails due to catalyst poisoning . Strategies include:

- Acid additives : HCl or H₂SO₄ to mitigate Pd/C deactivation (limited success for cyclic systems) .

- Alternative catalysts : Rh or Ru complexes with higher tolerance to heteroatoms.

- Radical approaches : Protodeboronation via radical chain propagation (e.g., AIBN-initiated with thiols) .

Q. How do pH and reaction time affect oxidative stability in H₂O₂-containing systems?

- Methodological Answer :

- pH 7–9 : Slow degradation (t₁/₂ > 120 min); monitored via UV-Vis (405 nm peak for oxidized products) .

- pH > 10 : Rapid decomposition (t₁/₂ < 30 min) due to hydroxide-mediated ester hydrolysis .

- Mitigation : Use buffered solutions (Tris-HCl, pH 7–8) and minimize H₂O₂ exposure during storage.

Q. What strategies optimize catalytic protodeboronation of pinacol boronic esters?

- Methodological Answer :

- Radical initiation : Use Et₃B/O₂ or photoinitiators (e.g., Ru(bpy)₃²⁺) to generate boryl radicals, enabling C–B bond cleavage .

- Transition-metal catalysis : Ni or Cu catalysts with ligands (e.g., dtbbpy) for regioselective protodeboronation .

- Solvent effects : Polar aprotic solvents (DMSO or DMF) enhance reaction rates by stabilizing intermediates.

Q. How to manage competing side reactions during functionalization of polyhalogenated derivatives?

- Methodological Answer :

- Regioselective coupling : Use directing groups (e.g., methoxymethoxy) to bias Suzuki-Miyaura reactions toward specific positions .

- Sequential halogenation : Introduce Br/F substituents post-borylation via electrophilic aromatic substitution .

- Protection strategies : Temporarily mask reactive sites (e.g., silyl ethers) to prevent undesired cross-coupling .

Q. What are limitations in synthesizing cyclic boronic esters with sensitive functional groups?

- Methodological Answer :

- Steric hindrance : Bulky groups (e.g., methoxymethoxy) reduce coupling efficiency; optimize with Pd/XPhos catalysts .

- Sensitivity to moisture : Use anhydrous conditions (Schlenk line) and molecular sieves during esterification .

- Thermal instability : Conduct reactions at ≤60°C to prevent pinacol ester decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.